1-[4-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one is a complex organic compound with a molecular formula of C17H23N5O and a molecular weight of 313.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the ethyltriazol-4-ylmethylamine core. This core is then reacted with phenyl derivatives to introduce the pyrrolidin-2-one moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
1-[4-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential effects on biological systems, including its role in modulating neurotransmitter activity.
Medicine: The compound is being investigated for its therapeutic potential in treating neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Industry: Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-[4-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter activity, which can influence various physiological processes. Further research is needed to fully elucidate its mechanism of action and identify all relevant molecular targets.
Comparison with Similar Compounds
. Similar compounds include other triazole derivatives and pyrrolidin-2-one derivatives, which may have different biological activities and uses. The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic effects.
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Properties
IUPAC Name |
1-[4-[1-[(3-ethyltriazol-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-3-22-16(12-19-20-22)11-18-13(2)14-6-8-15(9-7-14)21-10-4-5-17(21)23/h6-9,12-13,18H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZBFERNTCKJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CNC(C)C2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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